2-(3-methylphenyl)cyclohexan-1-one
Description
2-(3-Methylphenyl)cyclohexan-1-one is a cyclohexanone derivative featuring a 3-methylphenyl substituent directly attached to the cyclohexanone ring. This compound serves as a structural analog to several psychoactive arylcyclohexylamines but lacks the amino group typically associated with such activity. Its physicochemical properties, including a molecular weight of 200.28 g/mol and moderate lipophilicity (predicted logP ~2.5), make it relevant in organic synthesis and pharmaceutical research .
Properties
CAS No. |
32045-66-2 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylphenyl with cyclohexanone. The reaction typically requires an acid catalyst such as aluminum chloride (AlCl₃) and is carried out under an inert atmosphere to prevent unwanted side reactions .
Another method involves the oxidation of trans-2-(3-methylphenyl)cyclohexan-1-ol using oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at low temperatures, followed by treatment with triethylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid, and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: 2-(3-Methylphenyl)cyclohexanol.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2-(3-Methylphenyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)cyclohexan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
2-(3-Methoxyphenyl)cyclohexan-1-one
- Structure : The 3-methyl group is replaced with a methoxy (-OCH₃) group.
- Impact : Increased polarity due to the electron-donating methoxy group, leading to higher solubility in polar solvents compared to the methyl derivative. The methoxy group also enhances resonance stabilization, altering reactivity in electrophilic substitutions .
- Applications : Used as an intermediate in synthesizing controlled substances like methoxetamine (MXE) .
2-(3-Fluorophenyl)cyclohexan-1-one (Fluorexetamine Precursor)
Amino-Substituted Analogs
DMXE (2-(Ethylamino)-2-(3-methylphenyl)cyclohexan-1-one)
- Structure: Adds an ethylamino (-NHCH₂CH₃) group at the 2-position of cyclohexanone.
- Impact: The amino group introduces basicity (pKa ~8.5), enabling salt formation and enhancing bioavailability. DMXE exhibits NMDA receptor antagonism, similar to ketamine, due to the amino-cyclohexanone pharmacophore .
- Regulatory Status: Not explicitly controlled but structurally related to Schedule I substances like MXE .
Methoxetamine (MXE: 2-(Ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one)
- Structure: Combines ethylamino and 3-methoxyphenyl groups.
- Impact : The methoxy group enhances lipophilicity (logP ~3.0), facilitating blood-brain barrier penetration. MXE’s dual substituents contribute to prolonged dissociative effects, leading to its classification as a Schedule I controlled substance .
Steric and Positional Isomers
2-(2-Methylphenyl)cyclohexan-1-one (o-Tolyl Analog)
- Structure : Methyl group at the phenyl ring’s 2-position.
2-(2-(3-Methoxyphenyl)ethyl)cyclohexan-1-one
Physicochemical and Analytical Data
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